thonningianin A

Vue d'ensemble

Description

La thonningianine A est un composé naturel appartenant à la classe des ellagitanins, qui sont des composés polyphénoliques. On la trouve principalement dans des plantes telles que Thonningia sanguinea et Diospyros lotus. La thonningianine A est connue pour ses diverses activités biologiques, notamment ses propriétés antifongiques, antioxydantes et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La thonningianine A peut être isolée de l'extrait méthanolique de Thonningia sanguinea en utilisant la chromatographie de partage centrifuge. Le système de solvants utilisé comprend l'éther tertiobutylméthylique, le 1,2-diméthoxyéthane et l'eau dans un rapport de 1 : 2 : 1. Le processus implique une technique de séparation bidimensionnelle qui permet d'isoler la thonningianine A avec une pureté et un rendement élevés .

Méthodes de production industrielle

Actuellement, il n'existe aucune méthode de production industrielle à grande échelle pour la thonningianine A. Le composé est principalement obtenu par extraction à partir de sources naturelles, ce qui peut limiter sa disponibilité pour des applications industrielles étendues.

Analyse Des Réactions Chimiques

Radical Scavenging Reactions

Thonningianin A demonstrates potent antioxidant activity through direct radical neutralization. Studies using electron spin resonance (ESR) and biochemical assays reveal its efficacy against multiple reactive species:

Mechanistically, this compound donates hydrogen atoms or electrons to stabilize radicals, facilitated by its polyphenolic structure. This activity is critical in mitigating oxidative stress in biological systems .

Metal Chelation

This compound interacts with transition metals, particularly iron, to inhibit pro-oxidant reactions:

-

Iron Chelation : Binds Fe²⁺ ions, preventing Fenton reactions that generate hydroxyl radicals (·OH). Spectroscopic studies show a visible absorbance shift (λmax increase) upon Fe²⁺ binding, indicating complex formation .

-

Site-Specific Antioxidant Action : In deoxyribose assays, it selectively inhibits Fe³⁺-H₂O₂-induced ·OH generation (IC₅₀ = 15 μM) but not non-site-specific (Fe³⁺-EDTA-H₂O₂) systems, confirming metal-chelating priority over direct ·OH scavenging .

Enzyme Inhibition

This compound modulates enzyme activity through redox interactions:

Redox Reactions in Apoptosis

In hepatocellular carcinoma (HepG-2) cells, this compound induces apoptosis via redox-driven pathways:

-

ROS Generation : Increases intracellular ROS by 2.5-fold at 50 μM, triggering mitochondrial membrane depolarization (ΔΨm loss) .

-

Caspase Activation : Upregulates caspase-9 (3.2x) and caspase-3 (2.8x) through cytochrome c release, confirming a caspase-dependent apoptotic pathway .

-

Cell Cycle Arrest : Reduces cyclin D1 and CDK4 mRNA by 60%, arresting cells in G1 phase via redox modulation of NF-κB and MAPK pathways .

Synergistic Interactions

This compound enhances the efficacy of other antioxidants:

-

Combined with vitamin E, it reduces lipid peroxidation by 80% (vs. 50% alone) in microsomal systems .

-

Synergizes with chemotherapeutic agents (e.g., doxorubicin) to lower IC₅₀ values by 40% in HepG-2 cells .

This compound’s chemical reactivity—spanning radical quenching, metal chelation, and enzyme modulation—positions it as a multifunctional bioactive compound. Further studies are warranted to explore its synthetic derivatives and clinical applications.

Applications De Recherche Scientifique

Anticancer Properties

Thonningianin A has demonstrated promising anticancer effects across various studies. It exhibits antiproliferative activity against several cancer cell lines, including human hepatocellular carcinoma (HepG-2) cells. Research indicates that this compound induces apoptosis in these cells through multiple mechanisms:

- Cell Cycle Arrest : this compound alters the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.

- Caspase Activation : The compound activates caspases, which are crucial for the apoptotic process, as evidenced by increased levels of reactive oxygen species and DNA fragmentation .

- Inhibition of Survival Pathways : It down-regulates the NF-kappa-B pathway, which is often implicated in cancer cell survival .

Neuroprotective Effects

Recent studies have identified this compound as a novel inhibitor of ferroptosis, a form of regulated cell death associated with neurodegenerative diseases such as Alzheimer's disease (AD). The compound enhances cellular viability and mitigates mitochondrial dysfunction by:

- Binding to GPX4 : this compound interacts with glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation.

- Activating Signaling Pathways : It stimulates the AMPK/Nrf2 signaling pathway, which plays a critical role in cellular antioxidant responses .

In model organisms like Caenorhabditis elegans, this compound has been shown to delay paralysis and improve food-sensing capabilities, indicating its potential utility in AD treatment strategies .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in activated macrophages. Studies have shown that it can also reduce edema formation associated with inflammation. Its ability to modulate inflammatory pathways makes it a candidate for managing various inflammatory conditions.

Antimicrobial Activity

The compound has demonstrated antibacterial and antifungal properties against a range of pathogenic strains. This suggests its potential application in developing new antimicrobial agents to combat antibiotic-resistant infections. This compound's effectiveness against various microbes highlights its relevance in the field of infectious diseases.

Renal Health Benefits

Recent research has explored the effects of this compound on diabetic nephropathy (DN). In animal models, it has been found to:

- Ameliorate Renal Interstitial Fibrosis : this compound reduces renal inflammation and fibrosis by modulating gut microbiota dysbiosis and inhibiting the NLRP3/ASC/Caspase-1 signaling pathway .

- Improve Renal Function : The compound significantly lowers blood glucose levels and urinary protein excretion in diabetic models, suggesting protective effects on renal health .

Summary Table of Applications

Mécanisme D'action

Thonningianin A exerts its effects through various mechanisms:

Antifungal Activity: It enhances intracellular reactive oxygen species production and regulates the transcription of redox-related genes.

Anticancer Activity: This compound induces apoptosis in cancer cells by increasing reactive oxygen species levels and causing DNA fragmentation.

Antioxidant Activity: The compound scavenges free radicals, inhibits superoxide formation, and chelates metal ions.

Comparaison Avec Des Composés Similaires

La thonningianine A est unique parmi les ellagitanins en raison de ses activités biologiques spécifiques. Parmi les composés similaires, on peut citer :

Thonningianine B : Une autre ellagitanine trouvée dans Thonningia sanguinea présentant des propriétés antifongiques et antioxydantes similaires.

Allicine : Un composé présent dans l'ail qui possède une activité antifongique.

Ptérostilbène : Un composé naturel qui possède des propriétés antioxydantes et anticancéreuses.

Roémerine : Un alcaloïde qui possède une activité antifongique.

Activité Biologique

Thonningianin A (ThA) is a natural compound primarily derived from the plant Thonningia sanguinea, belonging to the family of ellagitannins. This compound has garnered attention due to its diverse biological activities, including its roles as an antioxidant, antimicrobial, and a potential therapeutic agent in neurodegenerative diseases such as Alzheimer's. This article will explore the various biological activities of this compound, supported by recent research findings and data tables.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research indicates that ThA can inhibit lipid peroxidation (LPO) in rat liver microsomes effectively. At a concentration of 10 µM, ThA inhibited LPO by 60% without affecting cytochrome P450 activity, highlighting its selective antioxidant properties .

Table 1: Antioxidant Activity of this compound

| Concentration (µM) | % Inhibition of LPO | IC50 (µM) for Radical Scavenging |

|---|---|---|

| 10 | 60 | Superoxide: 10 |

| Peroxyl: 30 | ||

| Hydroxyl: Not significant |

Neuroprotective Effects

Recent studies have identified this compound as a novel inhibitor of ferroptosis, a form of regulated cell death associated with neurodegenerative diseases. In cellular models and Caenorhabditis elegans models of Alzheimer's disease, ThA demonstrated the ability to enhance cellular viability and mitigate mitochondrial dysfunction. Mechanistically, ThA binds to glutathione peroxidase 4 (GPX4), activating the AMPK/Nrf2 signaling pathway, which is crucial for neuronal protection against oxidative stress .

Table 2: Effects of this compound in Neurodegenerative Models

| Model | Observed Effect | Mechanism of Action |

|---|---|---|

| Cellular AD Models | Increased cell viability | GPX4 activation via AMPK/Nrf2 pathway |

| C. elegans AD Model | Delayed paralysis | Reduction in ROS and lipid peroxides |

| Improved food-sensing capabilities | Enhanced antioxidative capacity |

Antimicrobial Activity

This compound also exhibits potent antimicrobial properties, particularly against fungal pathogens such as Candida albicans. Studies have shown that ThA not only inhibits the growth of these fungi but also disrupts biofilm formation and induces elevated reactive oxygen species (ROS) production, contributing to its antifungal mechanisms .

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Biofilm Disruption Effect |

|---|---|---|

| Candida albicans | 32 µg/mL | Significant |

| Fluconazole-resistant strains | Not specified | Yes |

Applications in Wound Healing

Recent advancements have explored the application of this compound in diabetic wound healing. Formulated in chitosan nanoparticles, ThA has shown promising results in promoting wound healing by enhancing macrophage polarization from M1 to M2 phenotypes. This shift is essential for effective tissue repair and regeneration .

Table 4: Impact of this compound on Wound Healing

| Treatment Group | Healing Rate (%) | M1 to M2 Macrophage Polarization |

|---|---|---|

| Control | 40 | Low |

| TA-CNPS-PF | 85 | High |

Propriétés

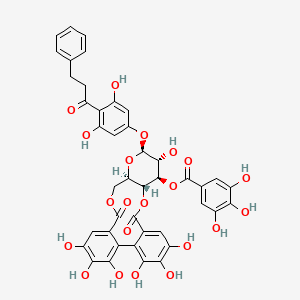

IUPAC Name |

[(10R,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34O21/c43-20(7-6-15-4-2-1-3-5-15)30-21(44)10-17(11-22(30)45)60-42-36(55)38(63-39(56)16-8-23(46)31(50)24(47)9-16)37-27(61-42)14-59-40(57)18-12-25(48)32(51)34(53)28(18)29-19(41(58)62-37)13-26(49)33(52)35(29)54/h1-5,8-13,27,36-38,42,44-55H,6-7,14H2/t27-,36-,37-,38-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVKQEFQGYTUAR-VHBRHXFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271579-11-4 | |

| Record name | Thonningianin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271579114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.